
1-Nitrosocyclohexyl Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- これは、ニトロソ化合物類に属し、シクロヘキサノールのエステル誘導体です。
- この化合物の分子量は約171.2 g/mol です .
1-ニトロソシクロヘキシルアセテート: (CHNO) は、以下の構造を持つ化学化合物です: !1-Nitrosocyclohexyl acetate
準備方法
合成経路:
工業生産:
化学反応の分析
一般的な試薬と条件:
主な生成物:
科学的研究の応用
Cardiovascular Applications
NCA has been extensively studied for its potential benefits in treating heart failure and other cardiovascular diseases. As an HNO donor, it exhibits unique pharmacological properties that distinguish it from traditional nitric oxide donors.
Vasodilatory Effects
Research indicates that NCA effectively induces vasodilation. In studies involving isolated aortic rings from wild-type and apolipoprotein E-deficient mice, NCA demonstrated a significant ability to relax vascular smooth muscle, suggesting its potential utility in managing hypertension and related conditions . The mechanism of action involves the release of HNO, which interacts with redox-sensitive protein cysteines, enhancing vascular function .
Anti-aggregatory Properties
NCA has also shown promise in inhibiting platelet aggregation, which is crucial for preventing thrombotic events in cardiovascular diseases. Studies have confirmed that NCA can reduce platelet activation, potentially lowering the risk of heart attacks and strokes .
Cancer Therapeutics
The role of NCA extends into oncology, where it is being explored as a theranostic agent—combining therapeutic and diagnostic capabilities.
Targeting Specific Pathways
Research highlights that NCA can modulate key signaling pathways involved in cancer progression. It influences the JAK-STAT signaling pathway by affecting the phosphorylation states of critical proteins like STAT3, which is implicated in cell survival and proliferation . This modulation may enhance the efficacy of existing cancer treatments by overcoming resistance mechanisms.
Pharmacological Characterization
The pharmacological profile of NCA has been characterized through various experimental models. Key findings include:
- Longer Half-life : Compared to traditional HNO donors, NCA has a longer half-life, allowing for sustained therapeutic effects .
- Selective Activity : NCA selectively targets specific cysteine residues within proteins, enhancing its therapeutic specificity while minimizing off-target effects .
Summary of Research Findings
The following table summarizes key research findings related to the applications of this compound:
Case Studies
Several case studies have explored the therapeutic implications of NCA:
- A study on heart failure models demonstrated that treatment with NCA improved cardiac function by enhancing myocardial contractility and reducing fibrosis .
- In oncology research, NCA was administered alongside platinum-based chemotherapeutics, resulting in enhanced anti-tumor efficacy and reduced side effects compared to standard treatments alone .
作用機序
HNO の放出:
類似化合物の比較
類似化合物:
類似化合物との比較
Similar Compounds:
特性
分子式 |
C8H13NO3 |
---|---|
分子量 |
171.19 g/mol |
IUPAC名 |
(1-nitrosocyclohexyl) acetate |
InChI |
InChI=1S/C8H13NO3/c1-7(10)12-8(9-11)5-3-2-4-6-8/h2-6H2,1H3 |
InChIキー |
GOPUAEYNVWXBPR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1(CCCCC1)N=O |
同義語 |
1-nitrosocyclohexyl acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。